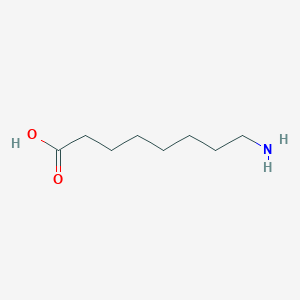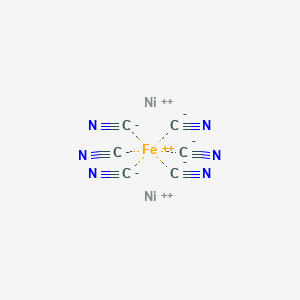
10-Nitro-5,6,7,8-tetrahydrophenanthrene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Nitro-5,6,7,8-tetrahydrophenanthrene-1-carboxylic acid, commonly known as NTPC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. NTPC is a nitrophenanthrene carboxylic acid and is a derivative of phenanthrene, which is a polycyclic aromatic hydrocarbon.
Applications De Recherche Scientifique
NTPC has several potential applications in scientific research. It has been studied for its antitumor activity and has shown promising results in inhibiting the growth of cancer cells. NTPC has also been investigated for its antibacterial and antifungal properties. Additionally, NTPC has been studied for its potential use as a fluorescent probe for the detection of metal ions.
Mécanisme D'action
The mechanism of action of NTPC is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in cell growth and proliferation. NTPC has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
NTPC has been shown to have several biochemical and physiological effects. It has been reported to induce oxidative stress in cancer cells, which can lead to cell death. NTPC has also been shown to inhibit the production of inflammatory cytokines, which are involved in the immune response. Additionally, NTPC has been shown to have a protective effect on the liver and kidneys.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using NTPC in lab experiments is its high purity and stability. NTPC is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using NTPC is its low solubility in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for research on NTPC. One area of interest is the development of NTPC-based fluorescent probes for the detection of metal ions. Another potential application is the use of NTPC in the development of new antitumor drugs. Additionally, further studies are needed to fully understand the mechanism of action of NTPC and its potential use in the treatment of various diseases.
Conclusion
In conclusion, NTPC is a synthetic compound that has shown promising results in various scientific research applications. Its potential as an antitumor agent, antibacterial and antifungal agent, and fluorescent probe make it an exciting area of research. Further studies are needed to fully understand the mechanism of action of NTPC and its potential use in the development of new drugs and diagnostic tools.
Méthodes De Synthèse
The synthesis of NTPC involves the nitration of phenanthrene followed by the reduction of the nitro group to an amino group, which is then oxidized to form the carboxylic acid. The synthesis of NTPC is a multistep process that requires careful handling of reagents and reaction conditions.
Propriétés
Numéro CAS |
14861-12-2 |
|---|---|
Nom du produit |
10-Nitro-5,6,7,8-tetrahydrophenanthrene-1-carboxylic acid |
Formule moléculaire |
C15H13NO4 |
Poids moléculaire |
271.27 g/mol |
Nom IUPAC |
10-nitro-5,6,7,8-tetrahydrophenanthrene-1-carboxylic acid |
InChI |
InChI=1S/C15H13NO4/c17-15(18)12-7-3-6-11-10-5-2-1-4-9(10)8-13(14(11)12)16(19)20/h3,6-8H,1-2,4-5H2,(H,17,18) |
Clé InChI |
IXLLAVBUXBNIQK-UHFFFAOYSA-N |
SMILES |
C1CCC2=C3C=CC=C(C3=C(C=C2C1)[N+](=O)[O-])C(=O)O |
SMILES canonique |
C1CCC2=C3C=CC=C(C3=C(C=C2C1)[N+](=O)[O-])C(=O)O |
Autres numéros CAS |
14861-12-2 |
Synonymes |
10-nitro-5,6,7,8-tetrahydrophenanthrene-1-carboxylic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



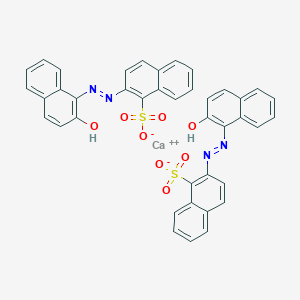

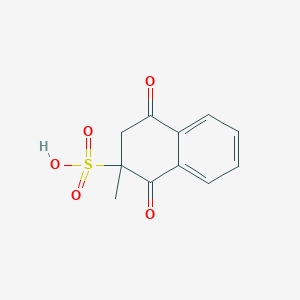
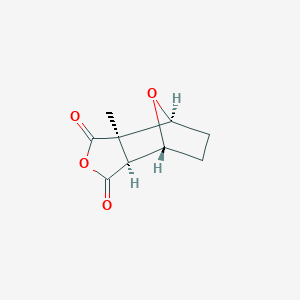
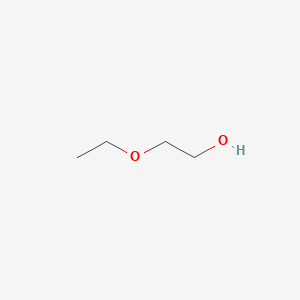

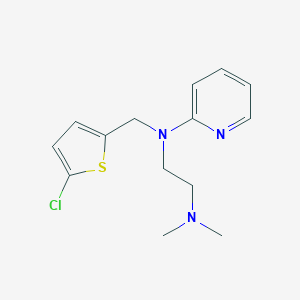

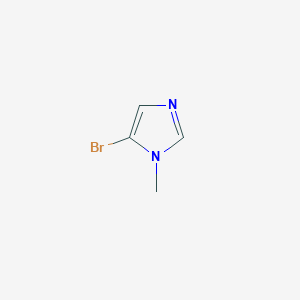
![4-[(Isopropylamino)sulfonyl]benzoic acid](/img/structure/B86342.png)
